[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid
Description
Properties
CAS No. |
89150-05-0 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
IMQLMNKPVZWZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid, with the CAS number 89150-05-0, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects.
- Molecular Formula : CHClNO
- Molecular Weight : 251.666 g/mol
- Structure : The compound features a chlorophenyl group and an oxazole ring, which are known to contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Activity
The oxazole ring structure is often associated with anticancer properties. Compounds featuring this moiety have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that this compound may inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's. In a comparative study, compounds similar to this compound exhibited IC values ranging from 1.13 µM to 6.28 µM against urease and AChE enzymes .
| Enzyme | IC Value (µM) |
|---|---|
| Acetylcholinesterase | 1.13 - 6.28 |
| Urease | 2.14 - 6.28 |
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial properties of synthesized oxazole derivatives against multiple strains. The results indicated that compounds with a similar structure to this compound had significant activity against Salmonella typhi and Bacillus subtilis, confirming the potential for therapeutic applications in treating bacterial infections .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory activities of oxazole derivatives. The results highlighted that certain compounds achieved strong inhibition of urease, suggesting possible applications in treating conditions like kidney stones where urease activity is detrimental .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid
- Structural Differences: Replaces the oxazole ring with a thiazolidinone (sulfur-containing) core .
- Synthesis : Involves thia-Michael addition of sulfur to a triple bond followed by cyclization .
Thiazole Acetic Acid Derivatives (SMVA Series)
- Examples: SMVA-10: 2-(Phenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid SMVA-42: 2-(4-Bromophenylamino)-4-(4-chlorophenyl)thiazole-5-acetic acid
- Structural Differences: Thiazole core with amino-phenyl substituents .
- Biological Activity :
Substituent Modifications
2-[4-(4-Chlorophenyl)-2-(4-Hydroxyphenyl)-1,3-thiazol-5-yl]acetic Acid
- Structural Differences : Incorporates a 4-hydroxyphenyl group at position 2 of the thiazole .
- Implications : The hydroxyl group may enhance metabolic stability or enable glucuronidation, altering pharmacokinetics .
Methyl Ester Derivatives
Functional Group Additions
3-(4-Chlorophenyl)-1,2,4-Oxadiazole Derivatives
- Example : 3-[4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl]isoxazole-5-carboxylic Acid .
- Structural Differences : Combines oxadiazole and isoxazole rings with methoxyphenyl and ethyl linkers.
- Implications : The extended aromatic system may enhance binding to hydrophobic enzyme pockets .
Oxadiazolidinone-Acetamide Hybrids
- Example : 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide .
- Structural Differences: Incorporates an oxadiazolidinone core and acetamide side chain.
- Biological Implications : The acetamide group may confer resistance to hydrolysis, improving metabolic stability .
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Replacement of oxygen with sulfur (oxazole → thiazole) increases electron density, altering binding affinity to targets like ion channels or enzymes .
- Halogen Impact : Chlorine and bromine substituents enhance activity in cardiovascular assays, likely through hydrophobic interactions .
- Metabolic Stability : Esterification or amidation of the acetic acid group can mitigate rapid clearance, as seen in methyl ester derivatives .
Q & A
Q. What synthetic methodologies are recommended for [4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic acid?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by functionalization. Key steps include:
- Reagents : Use of sodium hydroxide or potassium carbonate as bases to facilitate bond formation, and solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression and purity .
Q. Which spectroscopic and analytical techniques are optimal for structural characterization?
- Crystallography : X-ray diffraction refined using SHELXL (part of the SHELX suite) provides atomic-level structural details .
- Chromatography : HPLC and TLC assess purity during synthesis .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (common practice, inferred from ’s focus on structural validation).
Q. What initial biological screening approaches are used for this compound?
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase II, leveraging structural similarities to isoform-selective inhibitors (e.g., 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide) .
- Antimicrobial/Anticancer Screening : Utilize oxazole derivatives’ known bioactivity profiles (e.g., Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate) as a reference .
Advanced Research Questions
Q. How can computational methods like Multiwfn elucidate electronic properties?
Multiwfn enables wavefunction analysis to study:
- Electrostatic Potential (ESP) : Maps charge distribution for predicting binding sites .
- Orbital Composition : Identifies contributions of the oxazole ring and chlorophenyl group to reactivity .
- Topology Analysis : Evaluates electron density critical points for bond characterization .
Q. What strategies resolve contradictions in biological activity data?
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic binding data with ITC (isothermal titration calorimetry) for thermodynamic validation .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 3-(1,3-oxazol-5-yl)aniline) to isolate functional group contributions .
Q. How is X-ray crystallography applied to refine this compound’s structure?
- Data Collection : High-resolution diffraction data from single crystals.
- Refinement : SHELXL refines positional and thermal parameters, handling twinning or high disorder common in heterocyclic systems .
- Validation : Crystallographic R-factors and electron density maps ensure accuracy .
Q. What challenges arise in designing enzyme inhibition studies, and how are they addressed?
- Isoform Selectivity : Use isoform-specific assays (e.g., carbonic anhydrase II vs. IX) to avoid off-target effects .
- Binding Mode Ambiguity : Molecular docking paired with mutagenesis studies clarifies interactions (inferred from ’s focus on sulfonamide inhibitors).
Q. How do surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) elucidate binding mechanisms?
- SPR : Measures real-time binding kinetics (association/dissociation rates) to biological targets .
- ITC : Quantifies binding affinity (Kd) and enthalpy changes, providing mechanistic insights into ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
